N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide
Description
N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to an imidazole ring, with cyclohexylmethyl and cyclopropyl groups providing additional steric and electronic characteristics.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-12-16-15(11-17(12)2)21(19,20)18(14-8-9-14)10-13-6-4-3-5-7-13/h11,13-14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCIOCUEYUULHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N(CC2CCCCC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the sulfonamide group. The cyclohexylmethyl and cyclopropyl groups are then added through alkylation reactions. Specific conditions such as the use of strong bases, appropriate solvents, and controlled temperatures are crucial to ensure high yields and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. Catalysts such as nickel or cobalt-based systems can be employed to facilitate hydrogenation steps, while advanced purification techniques like crystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonamide group, yielding different imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH) or potassium hydride (KH).
Major Products: The major products formed from these reactions include sulfone derivatives, reduced imidazole compounds, and various substituted imidazoles .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and structural properties
Mechanism of Action
The mechanism by which N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking natural substrates, thereby blocking the active site. The imidazole ring can also interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
- N-(cyclohexylmethyl)-N-cyclopropyl-1,2-dimethylimidazole-4-sulfonamide
- N-cyclohexylmethyl-conduramine F-4
- N-cyclohexyl methylone
Comparison: this compound is unique due to its specific combination of cyclohexylmethyl and cyclopropyl groups attached to the imidazole ring. This structural arrangement provides distinct steric and electronic properties that differentiate it from other similar compounds. For instance, N-cyclohexylmethyl-conduramine F-4 and N-cyclohexyl methylone have different functional groups and applications, highlighting the versatility and specificity of this compound .
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